molecular formula C17H26O3 B1249241 1-Heptadecene-4,6-diyne-3,9,10-triol

1-Heptadecene-4,6-diyne-3,9,10-triol

Cat. No. B1249241
M. Wt: 278.4 g/mol
InChI Key: RDIMTXDFGHNINN-BRWVUGGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panaxytriol is a long-chain fatty alcohol.

Scientific Research Applications

Photooxidation and Chemical Synthesis

  • Photooxidation: A study by Koh et al. (1986) explored the photooxidation of a polyacetylene compound from Panax Ginseng, specifically heptadeca-1-en-4,6-diyn-3,9,10-triol. They found that irradiating it with UV light yielded a photooxidized compound with a conjugated en-on-diyne chromophore (Koh et al., 1986).
  • Chemical Synthesis: Sugiyama et al. (1982) reported synthesizing all four stereoisomers of 16-heptadecene-1,2,4-triol, similar in structure to 1-Heptadecene-4,6-diyne-3,9,10-triol, highlighting its potential in chemical synthesis (Sugiyama et al., 1982).

Medicinal Plant Research

  • Niphogeton Ternata: A study by Duan et al. (2002) isolated various compounds, including a polyacetylene closely related to 1-Heptadecene-4,6-diyne-3,9,10-triol, from the medicinal plant Niphogeton Ternata. This research suggests potential medicinal applications (Duan et al., 2002).
  • Panax Ginseng: Sang et al. (1983) identified major polyacetylenes, including heptadeca-1-ene-4,6-diyne-3,9,10-triol, in Korean ginseng roots, contributing to our understanding of this medicinal plant's chemical composition (Sang et al., 1983).

Pharmacological Research

  • Anti-Inflammatory Activity: A 2012 study by Shim et al. found that a polyacetylene compound similar to 1-Heptadecene-4,6-diyne-3,9,10-triol from Cirsium japonicum var. ussuriense showed anti-inflammatory activity by inhibiting caspase-1-mediated IL-1β expression (Shim et al., 2012).

Stereochemical Analysis

  • Stereostructure Determination: Research by Kobayashi et al. (1997) on the stereostructures of polyacetylenic constituents of Ginseng Radix Rubra, including compounds structurally similar to 1-Heptadecene-4,6-diyne-3,9,10-triol, provided insights into the stereochemical nature of these compounds (Kobayashi et al., 1997).

properties

Product Name

1-Heptadecene-4,6-diyne-3,9,10-triol

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1

InChI Key

RDIMTXDFGHNINN-BRWVUGGUSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Heptadecene-4,6-diyne-3,9,10-triol
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Reactant of Route 6
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